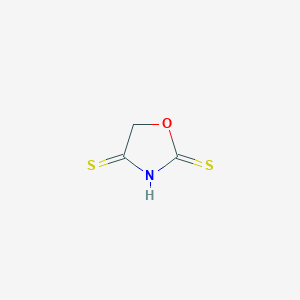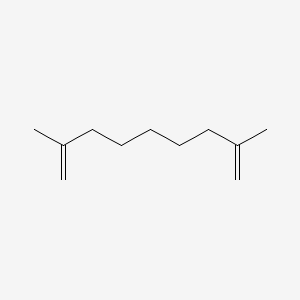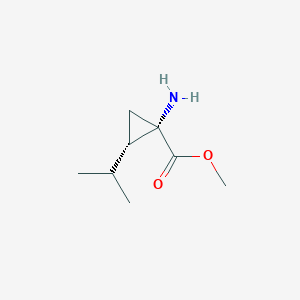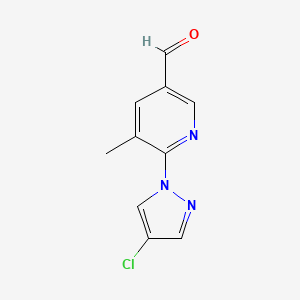
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a pyridine ring with a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.
Substitution: 6-(4-Amino-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- (4-Chloro-1H-pyrazol-1-yl)acetic acid
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Uniqueness
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a pyridine ring and a formyl group makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C10H8ClN3O |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
6-(4-chloropyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |
Clave InChI |
NJDVUXYOJIVAIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2C=C(C=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)

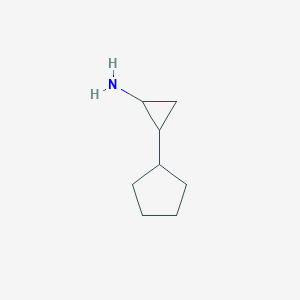
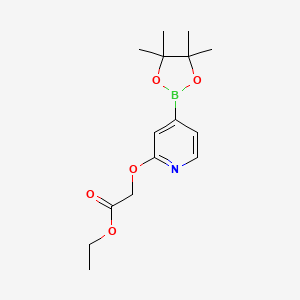
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
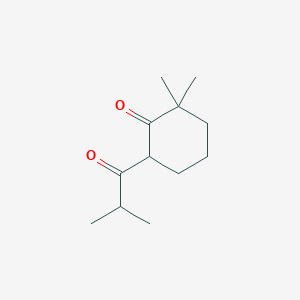
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
